Blonanserin

Übersicht

Beschreibung

Blonanserin ist ein relativ neuer atypischer Antipsychotika-Wirkstoff, der seit Januar 2008 in Japan und Südkorea zugelassen ist . Es wird hauptsächlich zur Behandlung von Schizophrenie eingesetzt und ist bekannt für sein verbessertes Verträglichkeitsprofil im Vergleich zu vielen anderen Antipsychotika .

Vorbereitungsmethoden

Blonanserin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4-Fluorbenzoylacetonitril mit Cyclooctanon in Gegenwart eines Katalysators, um 4-(4-Fluorphenyl)-5,6,7,8,9,10-Hexahydrocyclooctap yridin-2(1H)-keton zu erzeugen . Dieser Zwischenprodukt wird dann weiterverarbeitet, um unter milden Reaktionsbedingungen hochreines this compound zu erzeugen . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit bei gleichzeitiger Wahrung umweltfreundlicher Verfahren .

Analyse Chemischer Reaktionen

Blonanserin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um sein N-Oxid-Derivat zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine N-Deethylierte Form umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Fluorphenylgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die N-Oxid- und N-Deethylierten Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Blonanserin wurde umfassend auf seine Anwendung in verschiedenen Bereichen untersucht:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Dopaminrezeptoren D2 und D3 sowie an den Serotoninrezeptor 5-HT2A bindet und diese mit hoher Affinität hemmt . Diese antagonistische Wirkung reduziert die dopaminerge und serotonerge Neurotransmission, was die positiven und negativen Symptome der Schizophrenie lindern soll . This compound hat eine geringe Affinität für andere Dopamin- und Serotoninrezeptoren sowie für Muskarin-, Adrenalin- und Histaminrezeptoren .

Wirkmechanismus

Blonanserin exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This antagonistic action reduces dopaminergic and serotonergic neurotransmission, which is thought to alleviate the positive and negative symptoms of schizophrenia . This compound has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .

Vergleich Mit ähnlichen Verbindungen

Blonanserin wird oft mit anderen atypischen Antipsychotika wie Risperidon, Olanzapin und Quetiapin verglichen. Während alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist this compound einzigartig in seinem verbesserten Verträglichkeitsprofil, insbesondere in seiner geringeren Neigung, extrapyramidale Symptome und Gewichtszunahme zu verursachen . Andere ähnliche Verbindungen sind Asenapin, Iloperidon, Lurasidon und Sertindol .

Die einzigartige chemische Struktur und das pharmakologische Profil von this compound machen es zu einer wertvollen Ergänzung des Arsenals an Behandlungsmöglichkeiten für Schizophrenie und bieten ein Gleichgewicht zwischen Wirksamkeit und Verträglichkeit.

Biologische Aktivität

Blonanserin is a novel atypical antipsychotic primarily indicated for the treatment of schizophrenia. Its pharmacological profile is characterized by its action on various neurotransmitter receptors, particularly dopamine and serotonin receptors. This article delves into the biological activity of this compound, highlighting its receptor binding affinity, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Receptor Binding Profile

This compound exhibits a unique receptor binding profile that distinguishes it from other antipsychotics. It primarily acts as an antagonist at:

- Dopamine D2 and D3 receptors : this compound has a significantly higher affinity for these receptors compared to traditional antipsychotics like haloperidol and atypical agents such as risperidone. Its affinity for D2 receptors is approximately 20 times greater than haloperidol and 94 times greater than risperidone .

- Serotonin 5-HT2A receptors : The drug's affinity for this receptor is lower than that for D2 receptors, which may contribute to its reduced side effects related to weight gain and metabolic syndrome commonly seen with other antipsychotics .

- 5-HT6 receptors : this compound shows relatively high affinity for 5-HT6 receptors (K_i = 11.7 nM), which is believed to be involved in cognitive function improvement .

The low affinity for adrenergic α1, histamine H1, and muscarinic M1 receptors suggests a lower risk of adverse effects such as sedation and orthostatic hypotension .

Pharmacodynamics

This compound's pharmacodynamics involve modulation of neurotransmitter systems critical to schizophrenia:

- Dopamine Modulation : By increasing extracellular levels of norepinephrine and dopamine in the prefrontal cortex, this compound may help alleviate both positive and negative symptoms of schizophrenia .

- Cognitive Function : Clinical studies indicate that this compound can enhance cognitive functions associated with prefrontal cortical activity, potentially benefiting patients with cognitive impairments due to schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption following oral administration, with a maximum plasma concentration achieved within a few hours. Key pharmacokinetic parameters include:

- Metabolism : Primarily metabolized by cytochrome P450 (CYP) 3A4 in the liver, leading to several metabolites including M-1 and M-3, which have lower pharmacological activity compared to the parent compound .

- Half-life : The terminal elimination half-life ranges from approximately 10.7 to 16.2 hours after a single dose but extends significantly (67.9 hours) after repeated dosing, allowing for once-daily administration in clinical practice .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating schizophrenia:

- Short-term Trials : In double-blind trials, this compound showed comparable efficacy to haloperidol and risperidone in managing positive symptoms while outperforming haloperidol in addressing negative symptoms .

- Long-term Studies : Open-label studies indicated that up to 87% of patients experienced significant improvements in symptoms after prolonged treatment (28 to 56 weeks), as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) scores .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Duration | Sample Size | Improvement Rate | Key Findings |

|---|---|---|---|---|

| Double-blind Trials | Short-term | Varies | Comparable with haloperidol | Effective for positive symptoms; superior for negative symptoms |

| Open-label Studies | 28 - 56 weeks | Varies | 52% - 87% | Significant PANSS/BPRS score reductions |

Safety Profile

This compound is generally well-tolerated among patients:

- Side Effects : It has a lower propensity for metabolic side effects such as weight gain and hyperlipidemia compared to other atypical antipsychotics. The incidence of prolactin elevation is also minimal .

- Clinical Observations : Studies involving adolescents and young adults have reported favorable safety outcomes, suggesting that this compound may be suitable across different age groups without significant complications .

Eigenschaften

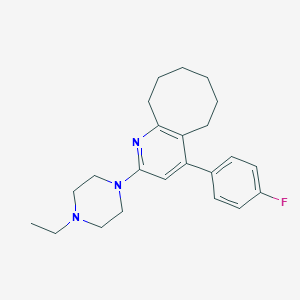

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGOZDAJGBALKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048790 | |

| Record name | Blonanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively. | |

| Record name | Blonanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132810-10-7 | |

| Record name | Blonanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132810-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blonanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132810107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Blonanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Blonanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLONANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ316B4F8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.